molecular formula C22H20N4O5 B2862990 3-cyclopropyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2319896-06-3

3-cyclopropyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2862990
CAS No.: 2319896-06-3
M. Wt: 420.425
InChI Key: IPJDHKJZUAOXGU-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a cyclopropyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction could produce partially or fully hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic applications could be explored. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapeutics, share the quinazoline core.

    Oxadiazole Derivatives: Compounds such as oxadiazole-based antifungal agents and herbicides.

Uniqueness

What sets 3-cyclopropyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione apart is the combination of the cyclopropyl group, the dimethoxyphenyl moiety, and the oxadiazole ring within a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopropyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-29-17-10-7-13(11-18(17)30-2)20-23-19(31-24-20)12-25-16-6-4-3-5-15(16)21(27)26(22(25)28)14-8-9-14/h3-7,10-11,14H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJDHKJZUAOXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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